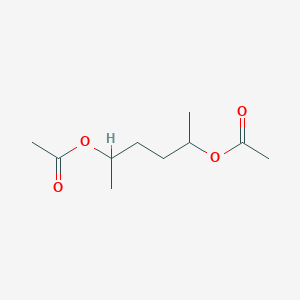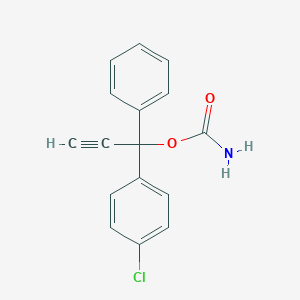
Strontium bromide (SrBr2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium bromide (SrBr2) is a white, crystalline solid compound that is used in a variety of scientific and industrial applications. It is a member of the strontium halide family, which includes SrCl2, SrI2, and SrF2. SrBr2 is used in the synthesis of other compounds, as a reagent in laboratory experiments, and as a catalyst in biochemical reactions.
Scientific Research Applications
Thermochemical Energy Storage : SrBr2-expanded vermiculite composites exhibit promising performance in thermochemical thermal storage, particularly for space heating. SrBr2·6H2O, a hydrate of strontium bromide, demonstrates high water uptake and excellent adsorption and desorption behaviors, making it suitable for energy storage systems (Ding, Xu, Liao, & Ye, 2021).
Laser Technology : Strontium bromide vapor lasers, especially those emitting in the multiline region of wavelengths, are being explored for their efficiency. These lasers, like the SrBr2 vapor laser, show potential for medical applications, such as surgical procedures involving biological tissues and bones (Iliev, Gocheva-Ilieva, & Kulin, 2018).
Heat Transformation and Storage : SrBr2 is a promising candidate for heat transformation and storage applications. Studies have demonstrated its ability to store and transform heat efficiently, making it viable for high-power storage applications (Stengler, Bürger, & Linder, 2020).
Radiopacity in Medical Materials : In biomedical applications, strontium halides like SrBr2 are used as radiopacifiers in brushite cements. They enhance the radiopacity of these materials, important for monitoring the delivery and positioning of injectable implants (López, Montazerolghaem, Engqvist, Ott, & Persson, 2014).
Environmental and Geochemical Studies : SrBr2 is utilized in environmental studies as a tracer element. Its isotopic composition is helpful in understanding chemical weathering, soil genesis, and the biogeochemical cycling of nutrients (Capo, Stewart, & Chadwick, 1998).
Strontium Adsorption and Desorption in Wetlands : SrBr2's behavior in adsorption and desorption processes is studied for applications in environmental remediation, particularly concerning radioactive contaminants like Sr-90 (Boyer, Ning, Killey, Klukas, Rowan, Simpson, & Passeport, 2018).
Mechanism of Action
Target of Action
Strontium Bromide (SrBr2) is a chemical compound that primarily targets the strontium ions . These ions are known to play a crucial role in various biological processes, particularly in bone metabolism .
Mode of Action
It is known that the strontium ions in the compound can interact with thecalcium-sensing receptor (CaSR) in bone tissue cells . This interaction can lead to various cellular changes, including the intensification of osteoblastogenesis (formation of new bone cells) and the inhibition of osteoclastogenesis (resorption or breakdown of bone tissue) .
Biochemical Pathways
The biochemical pathways affected by Strontium Bromide are primarily related to bone metabolism. The compound can increase the expression of key osteoblastogenesis genes by activating multiple signaling pathways . This promotes the differentiation and proliferation of pre-osteoblasts and osteoblasts, leading to an increase in the rate of bone formation and the synthesis of collagen and non-collagen proteins in the bone .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The primary result of Strontium Bromide’s action is the modulation of bone metabolism. By promoting osteoblastogenesis and inhibiting osteoclastogenesis, the compound can increase bone mass and improve bone strength . This could potentially be beneficial in conditions such as osteoporosis, where bone mass is typically reduced.
Action Environment
The action of Strontium Bromide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body
Safety and Hazards
Future Directions
Strontium bromide has a strong potential for the recovery, storage, and controlled release of low-grade heat . It has been successfully demonstrated on a 1 kW scale in a lab-scale storage unit . Future research may focus on optimizing its use in thermochemical energy storage and heat transformation .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Strontium bromide (SrBr2) can be achieved through a reaction between Strontium carbonate (SrCO3) and Hydrobromic acid (HBr).", "Starting Materials": ["Strontium carbonate (SrCO3)", "Hydrobromic acid (HBr)"], "Reaction": [ "Add Strontium carbonate (SrCO3) to Hydrobromic acid (HBr) slowly while stirring", "The reaction will produce Strontium bromide (SrBr2) and Carbon dioxide (CO2)", "Filter the mixture to remove any unreacted Strontium carbonate (SrCO3)", "Evaporate the filtrate to obtain Strontium bromide (SrBr2) in solid form" ] } | |
CAS RN |
10476-81-0 |
Molecular Formula |
Br2Sr |
Molecular Weight |
247.43 g/mol |
IUPAC Name |
strontium;dibromide |
InChI |
InChI=1S/2BrH.Sr/h2*1H;/q;;+2/p-2 |
InChI Key |
YJPVTCSBVRMESK-UHFFFAOYSA-L |
SMILES |
[Br-].[Br-].[Sr+2] |
Canonical SMILES |
[Br-].[Br-].[Sr+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Q & A
Q1: What makes strontium bromide a promising material for thermochemical energy storage?
A1: Strontium bromide, specifically its hydrated form (SrBr2·6H2O), exhibits a reversible hydration/dehydration reaction suitable for thermochemical energy storage. [, , ] This reaction involves the absorption of heat during dehydration (charging) and the release of heat upon hydration (discharging).
Q2: What are the advantages of using strontium bromide for heat storage compared to conventional methods?
A2: Compared to sensible heat storage, which relies on temperature changes, and latent heat storage, which utilizes phase transitions, thermochemical storage offers higher energy densities. [] This translates to a greater amount of energy stored within a given volume.
Q3: What temperature range is suitable for strontium bromide-based thermochemical energy storage?
A3: Research indicates that strontium bromide is suitable for low to medium temperature applications, typically below 150 °C. [] For instance, a study demonstrated its effectiveness for heat transformation in the range of 180 °C to 250 °C. []
Q4: How does doping with other elements affect the thermochemical properties of strontium bromide?
A4: Doping strontium bromide with calcium significantly enhances its thermodynamic properties for heat storage applications. Studies show that calcium doping lowers the energy barrier for both water [] and ammonia [] adsorption. Conversely, magnesium doping has been observed to increase the energy barrier for ammonia adsorption. []
Q5: What structural changes occur in strontium bromide during the hydration/dehydration cycles, and how do these changes impact its performance?
A5: Experimental studies reveal that repeated hydration/dehydration cycles cause agglomeration of primary particles and a significant increase in the overall volume of porous strontium bromide. [, ] These changes can negatively impact the vapor mass transfer, thermal conductivity, and overall thermal performance of the storage system. [, ]
Q6: What strategies are being explored to improve the stability and performance of strontium bromide for thermochemical storage?
A6: Researchers are investigating composite materials incorporating strontium bromide with various additives to enhance its stability and performance. For example, incorporating expanded natural graphite and activated carbon has shown improvements in porosity, thermal conductivity, and permeability. [] Additionally, adding a polyelectrolyte like polydiallyldimethylammonium chloride has demonstrated potential for stabilizing the salt and improving water sorption/desorption properties and mechanical resistance during cycling. []
Q7: What is the molecular formula and weight of strontium bromide?
A7: The molecular formula of anhydrous strontium bromide is SrBr2, and its molecular weight is 247.43 g/mol.
Q8: What is the crystal structure of strontium bromide monohydrate?
A8: Strontium bromide monohydrate (SrBr2·H2O) crystallizes in an orthorhombic structure with the space group Pnma. [, ]
Q9: Are there any known spectroscopic data available for strontium bromide?
A9: While specific spectroscopic data is not mentioned within the provided abstracts, techniques like 29Si nuclear magnetic resonance (NMR) spectroscopy have been employed to study the anionic structure of strontium bromide silicates. []
Q10: What are other applications of strontium bromide?
A10: Strontium bromide finds use in various applications:
- Pyrotechnics: It provides the red color in pyrotechnic devices like flares and fireworks. []
- Laser Technology: It serves as a lasing medium in strontium bromide vapor lasers. [, ]
Q11: How does the solubility of strontium bromide affect its applications?
A11: Strontium bromide exhibits good solubility in water and ethanol. [, ] This property is crucial for applications like thermochemical energy storage, where efficient dissolution and precipitation are essential for the hydration/dehydration cycles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



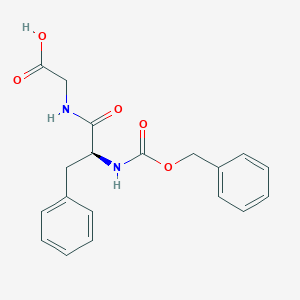


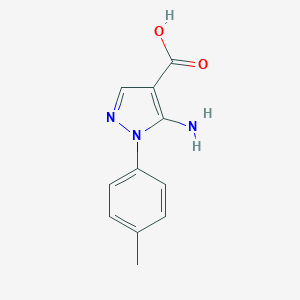
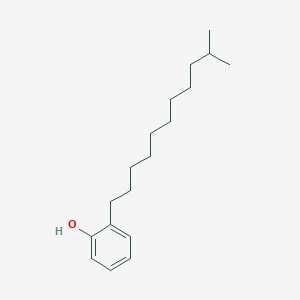
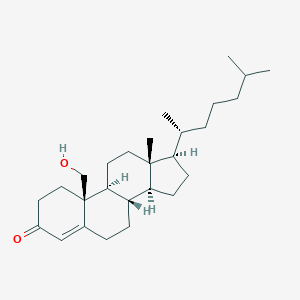

![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)
